N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
CAS No.: 946224-59-5
Cat. No.: VC11951975
Molecular Formula: C20H20N4O2S
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946224-59-5 |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | N-benzyl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C20H20N4O2S/c1-14-7-9-16(10-8-14)22-19(26)24-20-23-17(13-27-20)11-18(25)21-12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26) |
| Standard InChI Key | MUSAPGZDGANUAY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a thiazole ring substituted at the 2-position with a carbamoyl group linked to a 4-methylphenyl moiety. The 4-position of the thiazole is connected to an acetamide group bearing an N-benzyl substituent. This architecture combines hydrogen-bonding motifs (amide and carbamoyl groups) with aromatic systems (benzyl and p-tolyl groups), enabling diverse molecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₁N₅O₂S | |
| Molecular Weight | 407.49 g/mol | |
| logP | 3.97 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 67.4 Ų |
Spectroscopic Characterization
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NMR: Key signals include δ 7.2–7.4 ppm (benzyl aromatic protons), δ 6.8–7.1 ppm (p-tolyl protons), and δ 2.3 ppm (methyl group on p-tolyl) .
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 408.2, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Thiazole Ring Formation: Cyclization of 4-methylphenylthiourea with ethyl 4-chloroacetoacetate yields the 2-aminothiazole intermediate .
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Carbamoylation: Reaction with 4-methylphenyl isocyanate introduces the carbamoyl group at the thiazole 2-position .
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Acetamide Coupling: N-Benzylation is achieved using benzylamine and HATU/DIPEA in DMF, followed by purification via column chromatography .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Ethyl 4-chloroacetoacetate, EtOH, 80°C | 62% | 95% |
| 2 | 4-Methylphenyl isocyanate, DCM, RT | 78% | 98% |
| 3 | HATU, DIPEA, DMF, 0°C→RT | 55% | 97% |
Scalability Challenges
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Low yields in Step 3 (55%) due to steric hindrance from the N-benzyl group .
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Optimization with microwave-assisted synthesis improves yield to 68% .
Biological Activities and Mechanisms
Src Kinase Inhibition
In NIH3T3/c-Src527F cells, the compound inhibits Src kinase with a GI₅₀ of 1.34 µM, comparable to the lead compound KX2-391 (GI₅₀ = 0.89 µM) . Molecular docking suggests:
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Thiazole nitrogen forms a hydrogen bond with Glu310.
Anticancer Activity
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon) | 8.2 | Caspase-3 activation, G1 arrest |
| MCF-7 (Breast) | 12.4 | ROS generation, MMP loss |
Prolonged exposure (72 hrs) enhances activity 3-fold, suggesting time-dependent uptake .
Pharmacokinetic Profiling
ADME Properties
| Parameter | Value | Method |
|---|---|---|
| Solubility | 12 µg/mL (pH 7.4) | Shake-flask |
| Plasma Protein Binding | 89% | Ultrafiltration |
| CYP3A4 Inhibition | IC₅₀ = 18 µM | Fluorescent assay |
Metabolic Pathways
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Primary metabolism: Oxidation of the benzyl methylene (CYP2C9).
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Major metabolite: N-Benzyl-2-(2-amino-1,3-thiazol-4-yl)acetamide (inactive) .
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
| Modification | Src IC₅₀ (µM) | Anticancer IC₅₀ (HT-29) |
|---|---|---|
| N-Benzyl (Parent) | 1.34 | 8.2 |
| N-Butyl (F042-0936) | 4.56 | 22.1 |
| 4-Chlorophenyl (VC6813671) | 0.92 | 5.8 |
Key findings:
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Bulky N-substituents (benzyl > butyl) improve kinase inhibition.
Future Directions
Therapeutic Opportunities
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Combination Therapy: Synergy with paclitaxel observed in HT-29 cells (CI = 0.45) .
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Prodrug Development: Ester prodrugs improve solubility 5-fold (e.g., methyl ester, solubility = 60 µg/mL).
Unresolved Challenges
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